molecular formula C14H14FN5 B11221388 1-(4-fluorophenyl)-N-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

1-(4-fluorophenyl)-N-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B11221388
M. Wt: 271.29 g/mol
InChI Key: GLNIEVNGVAWWEY-UHFFFAOYSA-N
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Description

1-(4-fluorophenyl)-N-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a heterocyclic compound that belongs to the pyrazolo[3,4-d]pyrimidine family. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of the fluorophenyl group and the pyrazolo[3,4-d]pyrimidine core imparts unique chemical and biological properties to this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-fluorophenyl)-N-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves the following steps:

    Formation of the Pyrazole Ring: The initial step involves the formation of the pyrazole ring through a cyclization reaction. This can be achieved by reacting hydrazine with a β-keto ester or diketone under acidic or basic conditions.

    Formation of the Pyrimidine Ring: The pyrazole intermediate is then reacted with a suitable amidine or guanidine derivative to form the pyrazolo[3,4-d]pyrimidine core. This step often requires the use of a strong base such as sodium hydride or potassium tert-butoxide.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced through a nucleophilic aromatic substitution reaction. This can be achieved by reacting the pyrazolo[3,4-d]pyrimidine intermediate with a fluorobenzene derivative in the presence of a suitable catalyst such as palladium or copper.

    N-Propylation: The final step involves the introduction of the propyl group through an alkylation reaction. This can be achieved by reacting the intermediate with a suitable alkyl halide in the presence of a base such as potassium carbonate or sodium hydroxide.

Industrial Production Methods

Industrial production of this compound typically involves the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems and advanced analytical techniques ensures the consistent quality and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(4-fluorophenyl)-N-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to form reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Amines, thiols, palladium or copper catalysts, elevated temperatures.

Major Products Formed

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Formation of reduced derivatives with altered functional groups.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

1-(4-fluorophenyl)-N-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential as an enzyme inhibitor, particularly in the context of kinase inhibition.

    Medicine: Investigated for its potential therapeutic applications, including anti-inflammatory, anticancer, and antiviral activities.

    Industry: Used in the development of new materials and as a precursor for the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(4-fluorophenyl)-N-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as kinases and other enzymes. The compound binds to the active site of the enzyme, inhibiting its activity and thereby modulating various cellular pathways. This inhibition can lead to the suppression of cell proliferation, induction of apoptosis, and reduction of inflammation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-fluorophenyl)-N-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is unique due to the presence of the fluorophenyl group, which imparts distinct electronic and steric properties. This uniqueness can enhance its binding affinity and selectivity towards specific molecular targets, making it a valuable compound for therapeutic applications.

Properties

Molecular Formula

C14H14FN5

Molecular Weight

271.29 g/mol

IUPAC Name

1-(4-fluorophenyl)-N-propylpyrazolo[3,4-d]pyrimidin-4-amine

InChI

InChI=1S/C14H14FN5/c1-2-7-16-13-12-8-19-20(14(12)18-9-17-13)11-5-3-10(15)4-6-11/h3-6,8-9H,2,7H2,1H3,(H,16,17,18)

InChI Key

GLNIEVNGVAWWEY-UHFFFAOYSA-N

Canonical SMILES

CCCNC1=C2C=NN(C2=NC=N1)C3=CC=C(C=C3)F

Origin of Product

United States

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